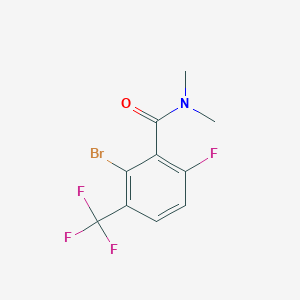

2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide

Description

2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at position 2, a fluorine atom at position 6, a trifluoromethyl group at position 3, and a dimethylamino substituent on the benzamide nitrogen. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF4NO/c1-16(2)9(17)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBALZTPQFVLABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the following steps:

Fluorination: The addition of a fluorine atom to the benzene ring.

Trifluoromethylation: The incorporation of a trifluoromethyl group.

Amidation: The formation of the benzamide structure by reacting with N,N-dimethylamine.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide exhibits notable biological activity, particularly in cancer research. In vitro studies have shown its potential to inhibit the growth of several cancer cell lines:

- A549 (Lung Cancer)

- HCT-116 (Colon Cancer)

- HeLa (Cervical Cancer)

The mechanism appears to involve inducing apoptosis (programmed cell death) and causing cell cycle arrest .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Interaction Studies

The interactions of this compound with various biological targets are under investigation. The presence of halogen substituents significantly influences its binding affinity towards enzymes or receptors, which could modulate critical biochemical pathways for therapeutic effects. Ongoing research aims to elucidate these interactions further, potentially leading to improved drug design strategies .

Industrial Applications

In industrial settings, this compound serves as a valuable building block for synthesizing other complex organic molecules. Its unique properties make it suitable for developing agrochemicals and pharmaceuticals where enhanced biological activity is desired.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Target Compound

- Substituents :

- Bromine (position 2), fluorine (position 6), trifluoromethyl (position 3), N,N-dimethylamide.

- Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability.

- N,N-dimethylation reduces hydrogen-bonding capacity compared to primary amides.

Analog 1 : (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13y)**

- Substituents: Bromine (position 2), chlorine (position 6), trifluoropropoxy (position 2), cyano-hydroxyenamide side chain.

- The cyano-hydroxyenamide side chain introduces hydrogen-bonding capability, which may enhance target binding in biological systems .

Analog 2 : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide**

- Substituents :

- Bromine (position 4), chlorine (position 2), fluorine (positions 5 and 6), trifluoropropoxy (position 2).

- Comparison: Bromine at position 4 (vs. The trifluoropropoxy group introduces a chiral center, which could influence enantioselective interactions in herbicidal or pharmaceutical applications .

Analog 3 : Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide**

- Substituents :

- Chlorine (position 2), methylsulfanyl (position 3), tetrazolylamide (position N).

- Comparison :

Analog 4 : N-[2-Bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-nitro-2-fluorobenzamide**

- Substituents :

- Bromine (position 2), heptafluoropropan-2-yl (position 4), nitro (position 3), fluorine (position 2).

- Comparison :

Physical and Chemical Property Trends

| Property | Target Compound | Analog 1 | Analog 2 | Analog 4 |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (CF₃, Br, F) | Moderate (CN, OH) | High (CF₃, Br) | Very High (C₃F₇) |

| Solubility | Low (N,N-dimethylamide) | Moderate (polar side chain) | Low (chlorine, CF₃) | Very Low (C₃F₇, nitro) |

| Bioactivity | Undisclosed (discontinued) | Potential kinase inhibition | Herbicidal (patented) | Undisclosed (complex substituents) |

Research Implications and Challenges

- Crystallography : Tools like SHELX and Mercury CSD could elucidate packing patterns and intermolecular interactions, particularly for halogen-bonding motifs involving bromine and fluorine .

- Synthetic Accessibility : The target compound’s discontinuation () may reflect synthetic hurdles, such as regioselective bromination or trifluoromethylation.

- Biological Relevance : Analog 2’s herbicidal use () suggests halogen positioning and chiral centers are critical for agrochemical activity, while the target compound’s dimethylamide may favor pharmaceutical applications.

Biological Activity

2-Bromo-6-fluoro-N,N-dimethyl-3-(trifluoromethyl)benzamide (CAS No. 2271443-06-0) is a synthetic compound with notable pharmaceutical potential due to its unique structural features, including the trifluoromethyl group, which is known to enhance biological activity. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H8BrF4NO, with a molecular weight of 314.07 g/mol. The presence of bromine and fluorine atoms contributes to its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF4NO |

| Molecular Weight | 314.07 g/mol |

| CAS Number | 2271443-06-0 |

| Purity | 97% |

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's ability to interact with enzyme active sites, potentially influencing enzyme kinetics and binding affinity.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, similar to other trifluoromethyl-containing compounds that have shown inhibitory effects on cyclooxygenases (COX) and other enzymes .

- Anticancer Potential : The compound's structure suggests potential anticancer activity, as many compounds with similar configurations have demonstrated efficacy in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds containing trifluoromethyl groups:

- Trifluoromethyl Group in Drug Design : A review highlighted that drugs containing trifluoromethyl groups often exhibit increased potency against various targets, including serotonin reuptake inhibitors and cancer therapies . This suggests that this compound may share similar properties.

- Cytotoxicity Studies : In vitro studies conducted on related compounds have shown significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been documented to induce apoptosis in tumor cells through various mechanisms, including caspase activation and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.